molecular formula C15H22O4 B14460000 Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol CAS No. 66620-86-8

Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol

Cat. No.: B14460000
CAS No.: 66620-86-8
M. Wt: 266.33 g/mol
InChI Key: YVJWRQDODGIUIS-UHFFFAOYSA-N
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Description

Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is a complex organic compound with a unique structure that combines the properties of acetic acid and a chromen derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the chromen ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetramethyl groups: This step often requires alkylation reactions under controlled conditions.

    Attachment of the acetic acid moiety: This can be done through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.

    Influencing cellular pathways: The compound may affect signaling pathways, gene expression, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A similar compound with different functional groups and applications.

    4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: Another related compound with distinct properties.

Uniqueness

Acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

66620-86-8

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

acetic acid;2,2,4,7-tetramethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O2.C2H4O2/c1-8-5-12-10(6-11(8)14)9(2)7-13(3,4)15-12;1-2(3)4/h5-6,9,14H,7H2,1-4H3;1H3,(H,3,4)

InChI Key

YVJWRQDODGIUIS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC2=C1C=C(C(=C2)C)O)(C)C.CC(=O)O

Origin of Product

United States

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